(3S,4S)-N,4-dimethyl-piperidin-3-amine

Catalog No.
S12747302
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-N,4-dimethyl-piperidin-3-amine

Product Name

(3S,4S)-N,4-dimethyl-piperidin-3-amine

IUPAC Name

(3S,4S)-N,4-dimethylpiperidin-3-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

MGQFIZCZIYDUSZ-NKWVEPMBSA-N

Canonical SMILES

CC1CCNCC1NC

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC

(3S,4S)-N,4-dimethyl-piperidin-3-amine is a chiral amine characterized by its piperidine ring structure, featuring two methyl groups at the 1 and 4 positions and an amine group at the 3 position. Its molecular formula is C14H24N2C_{14}H_{24}N_2, and it has a unique stereochemistry that contributes to its distinct chemical properties. The compound is often utilized in medicinal chemistry due to its potential biological activity and as a precursor in the synthesis of various pharmaceuticals, including Janus kinase inhibitors like Tofacitinib .

  • Oxidation: It can be oxidized to form N-oxide derivatives, utilizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
  • Reduction: The compound can undergo reduction to yield corresponding amine derivatives, commonly using lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often employing alkyl halides or acyl chlorides under basic conditions .

(3S,4S)-N,4-dimethyl-piperidin-3-amine exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its mechanism of action involves modulating biochemical pathways relevant to various therapeutic applications. For instance, it has been studied for its role in inhibiting Janus kinases, which are critical in the signaling pathways of immune responses and inflammatory processes .

The synthesis of (3S,4S)-N,4-dimethyl-piperidin-3-amine typically involves several key steps:

  • Formation of Intermediate: Piperidine is reacted with benzyl chloride under basic conditions to produce N-benzylpiperidine.
  • Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a base to introduce the methyl groups at the 1 and 4 positions .
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity levels suitable for research and industrial applications.

This compound finds applications primarily in medicinal chemistry as a building block for synthesizing pharmaceutical agents. It is particularly relevant in developing drugs targeting immune disorders and inflammatory diseases due to its ability to inhibit Janus kinases. Additionally, it serves as an intermediate in organic synthesis processes within the pharmaceutical industry .

Studies exploring the interactions of (3S,4S)-N,4-dimethyl-piperidin-3-amine with various biological targets have shown its potential as a selective inhibitor of Janus kinases. These interactions are crucial for understanding its pharmacological profile and therapeutic efficacy. Ongoing research aims to elucidate the specific molecular pathways influenced by this compound and its derivatives .

Several compounds share structural similarities with (3S,4S)-N,4-dimethyl-piperidin-3-amine. Here are some noteworthy comparisons:

Compound NameStructural FeaturesUnique Aspects
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineSimilar piperidine structure but different stereochemistryUsed as an intermediate in Tofacitinib synthesis
N-benzylpiperidineLacks additional methyl groups at positions 1 and 4Simpler structure with fewer functional groups
N-methylpiperidineLacks the benzyl groupMore basic structure without aromatic features

The uniqueness of (3S,4S)-N,4-dimethyl-piperidin-3-amine lies in its specific stereochemistry and the presence of both benzyl and methyl groups. This combination imparts distinct chemical and biological properties that make it a valuable compound for research and industrial applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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